4-Nitrophenyl (thiazol-5-ylmethyl) carbonate

Process chemistry Ritonavir intermediate synthesis Activated carbonate coupling

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate (CAS 144163-97-3), commonly designated as NCT, is a heterobifunctional activated carbonate ester comprising a 4-nitrophenyl leaving group linked via a carbonate bridge to a thiazol-5-ylmethyl moiety. It serves as the key chiral intermediate in the industrial synthesis of the HIV protease inhibitor ritonavir and the pharmacokinetic enhancer cobicistat, where it introduces the essential thiazole-carbamate pharmacophore through chemo-selective coupling with a chiral diamino alcohol core.

Molecular Formula C11H8N2O5S
Molecular Weight 280.26 g/mol
CAS No. 144163-97-3
Cat. No. B023342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl (thiazol-5-ylmethyl) carbonate
CAS144163-97-3
SynonymsCarbonic Acid 4-Nitrophenyl-5-thiazolylmethyl Ester; 
Molecular FormulaC11H8N2O5S
Molecular Weight280.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2
InChIInChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2
InChIKeyFTEKBGGQRNJIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate (CAS 144163-97-3): Ritonavir Intermediate NCT Procurement & Selection Guide


4-Nitrophenyl (thiazol-5-ylmethyl) carbonate (CAS 144163-97-3), commonly designated as NCT, is a heterobifunctional activated carbonate ester comprising a 4-nitrophenyl leaving group linked via a carbonate bridge to a thiazol-5-ylmethyl moiety . It serves as the key chiral intermediate in the industrial synthesis of the HIV protease inhibitor ritonavir and the pharmacokinetic enhancer cobicistat, where it introduces the essential thiazole-carbamate pharmacophore through chemo-selective coupling with a chiral diamino alcohol core [1]. The compound is a pale-yellow crystalline solid (mp 65–67 °C, predicted pKa 1.86 ± 0.10) with solubility in chloroform and ethyl acetate, and is supplied commercially at purities ranging from 95% to ≥99% .

Why Generic Activated Carbonates Cannot Replace 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate in Ritonavir Synthesis


Generic activated carbonates such as bis(4-nitrophenyl) carbonate (CAS 5070-13-3) or 4-nitrophenyl chloroformate (CAS 7693-46-1) lack the thiazole ring pre-installed and therefore cannot serve as convergent building blocks in ritonavir assembly. This compound embodies both the thiazole heterocycle required for HIV protease binding and an activated 4-nitrophenoxy leaving group (conjugate acid pKa ≈ 7.1) tuned for selective carbamate formation with the chiral diamino alcohol core, avoiding the need for separate thiazole introduction and protecting-group manipulation [1]. Substitution with the hydrochloride salt (CAS 154212-59-6) alters solubility, reactivity, and salt-management requirements, while contamination with the 2-chloro-NCT impurity—arising from incomplete dechlorination of the thiazole precursor—can propagate through to the final API and compromise regulatory compliance .

Quantitative Differentiation Evidence for 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate: Head-to-Head and Cross-Study Comparisons


Synthesis Route Efficiency: 4-Nitrophenyl Chloroformate vs Bis(4-nitrophenyl) Carbonate Route — Yield and Workup Comparison

When selecting a procurement-grade synthetic route, the 4-nitrophenyl chloroformate (pNPCF) method with catalytic pyridine (patent US5773625) delivers 93% isolated yield at 25.15 Kg pilot scale with direct crystallization workup, whereas the bis(4-nitrophenyl) carbonate route requires stoichiometric triethylamine, 12-hour reaction time, and silica gel column chromatography, yielding 4.7 g (≈98.7%) at 17 mmol laboratory scale [1]. The pNPCF/pyridine route achieves an 84–95% typical yield range with the critical advantage of crystallisation-driven purification that eliminates chromatographic bottlenecks, directly impacting cost-of-goods and throughput for industrial procurement [1]. The bis(4-nitrophenyl) carbonate route, while high-yielding at small scale, has not been demonstrated beyond gram quantities and the chromatographic step limits scalability .

Process chemistry Ritonavir intermediate synthesis Activated carbonate coupling

Catalytic Pyridine vs Stoichiometric N-Methylmorpholine: Direct Impact on Yield and Process Mass Intensity in NCT Manufacture

Within the same patent (US5773625), a direct head-to-head comparison of two bases for the reaction of 4-nitrophenyl chloroformate with 5-hydroxymethylthiazole demonstrates that catalytic pyridine (0.046 equivalents) gives 93% yield with direct crystallisation, while stoichiometric N-methylmorpholine (excess) followed by silica gel chromatography gives only 78% yield [1]. The pyridine-catalysed process achieves higher yield with lower reagent loading (1.2 equiv pNPCF vs 1.5 equiv for NMM method), reduces base consumption, and eliminates the chromatographic purification step entirely. The patent explicitly states that typical yields for the pyridine process range from 84 to 95% [1].

Process optimization Green chemistry Catalysis

Reaction-Solvating Crystallization vs Conventional Column Chromatography: Purity Upgrade from 93.42% to 99.81%

Shi Bin and Zhang Guo-Liang (Tianjin University, 2007) demonstrated that coupling the synthesis reaction with solvating-out crystallization, using methanol and aqueous potassium carbonate as the solvent system, upgrades NCT purity from 93.42% (crude synthetic product) to 99.81% with a recovery yield of 93.73% [1][2]. The corresponding journal publication (Chemical Industry and Engineering, 2009) confirms that this integrated reaction-crystallization separation process avoids a separate chromatographic purification step while achieving pharmaceutical-grade purity in a single unit operation [3]. This purity level (99.81%) exceeds the typical commercial specification of ≥98% and approaches the 99.8% purity benchmark used for ritonavir national reference standards [4].

Purification technology Crystallization process Pharmaceutical intermediate quality

Free Base vs Hydrochloride Salt: Differential Physicochemical Properties Affecting Downstream Coupling and Formulation

The free base form (CAS 144163-97-3, mp 65–67 °C) and the hydrochloride salt (CAS 154212-59-6, mp 77–80 °C, molecular formula C₁₁H₉ClN₂O₅S, MW 316.72) exhibit distinct physicochemical profiles that dictate their suitability for different downstream operations . The free base is soluble in chloroform and ethyl acetate (slightly), with predicted LogP 2.5, making it directly compatible with the organic-phase coupling reaction that installs the thiazole-carbamate moiety of ritonavir . The hydrochloride salt, while offering enhanced aqueous solubility (>300 mg/mL reported for structurally related prodrug forms) and higher melting point, introduces a stoichiometric chloride counterion that must be managed during base-sensitive coupling steps [1]. The hydrochloride salt is commercially available at 95% purity, whereas the free base is routinely supplied at 98–99% purity .

Salt selection Solid-state chemistry Downstream processing

Scale-Up Provenance: Multi-Kilogram Demonstration Enables Reliable Industrial Procurement vs Untested Bench-Scale Alternatives

The pyridine-catalysed process disclosed in US5773625 has been demonstrated at 25.15 Kg isolated product scale (93% yield, LOD <2%), providing a validated industrial manufacturing platform for this intermediate [1]. In contrast, the bis(4-nitrophenyl) carbonate route has been reported only at 17 mmol (4.7 g) laboratory scale without evidence of further scale-up . The patent also establishes critical process parameters: pNPCF purity must exceed 92%, colour specification ≤BY5/Y5, reaction temperature −5 °C ± 5 °C, and product drying at 40 °C ± 5 °C to LOD <2% [1]. This scale-up provenance de-risks procurement by confirming that the compound can be manufactured with consistent quality at commercial quantities, avoiding the uncertainty associated with intermediates whose synthesis has only been validated at gram scale.

Scale-up Industrial manufacturing Process validation

Optimal Procurement and Application Scenarios for 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate Based on Quantitative Evidence


Commercial-Scale Ritonavir API Manufacturing Using Crystallisation-Driven NCT Synthesis

For manufacturers producing ritonavir at multi-kilogram to ton scale, the pyridine-catalysed pNPCF route with direct crystallisation (93% yield, 25.15 Kg demonstrated batch) is the only route validated at industrial scale [1]. The elimination of chromatography and the crystallisation-driven purification align with ICH Q11 process validation expectations. Procurement specifications should require pNPCF purity >92%, colour ≤BY5/Y5, and final product LOD <2% to match patent-validated critical quality attributes [1].

ANDA Regulatory Submission and Quality Control Reference Standard Preparation

When sourcing NCT for ANDA method validation, quality control, or reference standard preparation, the reaction-solvating crystallisation purification method achieving 99.81% purity with 93.73% recovery should be specified [2][3]. This purity level aligns with the 99.8% benchmark established for ritonavir national reference standards and supports traceability to pharmacopoeial monographs (USP/EP) [4]. The 2-chloro-NCT impurity must be controlled to levels acceptable per ICH Q3A guidelines, as it is a known process impurity propagating from incomplete dechlorination of the thiazole precursor .

Cobicistat Intermediate Synthesis Requiring Thiazole-Carbamate Convergent Assembly

NCT also serves as the thiazole-carbamate building block for cobicistat, a CYP3A4 inhibitor used as a pharmacokinetic booster in antiretroviral combinations [5]. The same chemo-selective 4-nitrophenoxy leaving group enables efficient coupling with the cobicistat core, and the validated industrial synthesis platform (US5773625) ensures supply chain reliability across both ritonavir and cobicistat production lines [1].

Laboratory-Scale Medicinal Chemistry and Process Development Using the Bis(4-nitrophenyl) Carbonate Route

For research laboratories requiring gram quantities of high-purity NCT for medicinal chemistry exploration or early-stage process development, the bis(4-nitrophenyl) carbonate route (17 mmol scale, ~98.7% crude yield after chromatography) provides a practical benchtop synthesis starting from commercially available 5-hydroxymethylthiazole and bis(4-nitrophenyl) carbonate . However, users intending to transition to pilot scale should recognise that this route has no demonstrated scalability and should plan for route migration to the pyridine-catalysed chloroformate method before process scale-up [1].

Technical Documentation Hub

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